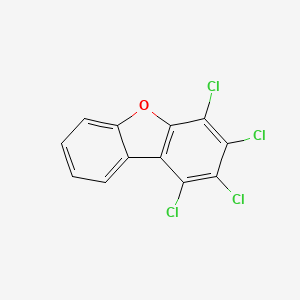

1,2,3,4-Tetrachlorodibenzofuran

Overview

Description

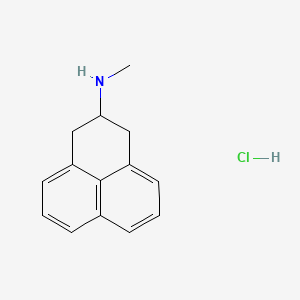

1,2,3,4-Tetrachlorodibenzofuran is a polychlorinated dibenzofuran, a class of organic compounds characterized by the presence of chlorine atoms attached to the dibenzofuran structure. This compound is known for its environmental persistence and potential toxic effects. It is not produced intentionally but is often found as a by-product in various industrial processes involving chlorinated compounds .

Mechanism of Action

Target of Action

The primary target of 1,2,3,4-Tetrachlorodibenzofuran is the Aryl hydrocarbon receptor . This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .

Mode of Action

This compound interacts with its target, the Aryl hydrocarbon receptor, by binding to it. This binding triggers a series of biochemical reactions that lead to changes in the expression of certain genes .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The half-life of this compound is approximately 60 days in the soil and atmosphere . This long half-life indicates that the compound is persistent in the environment and can accumulate in the food chain, leading to potential human exposure .

Result of Action

The molecular and cellular effects of this compound’s action are complex and can vary depending on the specific context. It is known that dioxins, a group of compounds to which this compound belongs, are highly toxic and can cause cancer, reproductive and developmental problems, damage to the immune system, and can interfere with hormones .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrachlorodibenzofuran plays a significant role in biochemical reactions, particularly in the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This compound interacts with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator, which binds to the XRE promoter region of genes it activates . These interactions lead to the mediation of biochemical and toxic effects of halogenated aromatic hydrocarbons .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues . This compound can influence cell function by regulating the circadian clock, inhibiting the basal and circadian expression of the core circadian component PER1 . Additionally, it mediates toxic effects, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the aryl hydrocarbon receptor . This binding activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . The compound exerts its effects through enzyme inhibition or activation and changes in gene expression, leading to various biochemical and toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that the metabolic elimination of similar compounds, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin, is linear with respect to time, with a constant rate of elimination over an extended period . This suggests that this compound may exhibit similar temporal effects in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher concentrations of the compound are typically found in the liver compared to other tissues . Studies have shown that pretreatment with similar compounds can enhance hepatic concentrations and decrease fat concentrations of the challenge dose . The rate of elimination is proportional to the dose, and higher doses can lead to increased hepatic accumulation and potential toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including anaerobic dehalogenation . This process is important for the biodegradation of halogenated organic compounds in contaminated sediments . The compound interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with transporters and binding proteins . The compound is primarily stored in the liver and adipose tissues, with its distribution influenced by factors such as blood perfusion and hepatic uptake . The compound’s localization and accumulation can impact its overall activity and function within the body .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors can affect the compound’s activity and function, potentially leading to various biochemical and toxic effects .

Preparation Methods

1,2,3,4-Tetrachlorodibenzofuran is typically formed as an unintended by-product during the manufacturing of chlorinated compounds. The synthesis involves the chlorination of dibenzofuran under specific conditions. Industrial production methods include:

Chemical Reactions Analysis

Scientific Research Applications

1,2,3,4-Tetrachlorodibenzofuran has several scientific research applications:

Environmental Studies: It is used as a marker for studying the environmental impact of polychlorinated dibenzofurans and their persistence in various ecosystems.

Analytical Chemistry: It is used as a reference standard in the analysis of environmental samples for the presence of polychlorinated dibenzofurans.

Comparison with Similar Compounds

1,2,3,4-Tetrachlorodibenzofuran is part of the larger family of polychlorinated dibenzofurans, which includes compounds with varying numbers and positions of chlorine atoms. Similar compounds include:

2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.

1,2,3,7,8-Pentachlorodibenzofuran: Another highly toxic congener with similar environmental and health impacts.

Dibenzofuran: The parent compound without chlorine atoms, which is less toxic and more biodegradable.

This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological properties.

Properties

IUPAC Name |

1,2,3,4-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-8-7-5-3-1-2-4-6(5)17-12(7)11(16)10(15)9(8)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETAPIFVELRIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067556 | |

| Record name | 1,2,3,4-tetrachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24478-72-6, 30402-14-3 | |

| Record name | 1,2,3,4-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024478726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachlorodibenzofurans | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030402143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-tetrachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7ED7OIQ5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

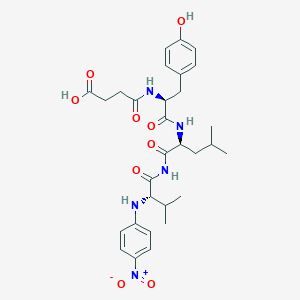

![5-[2-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-3-carboxylic acid](/img/structure/B1201041.png)

![3-[O-Phosphonopyridoxyl]--amino-benzoic acid](/img/structure/B1201049.png)

![[(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-6,11-dichloro-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1201057.png)